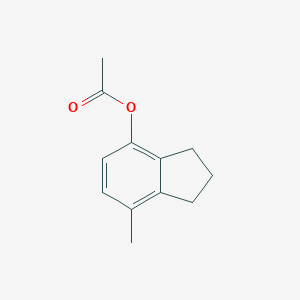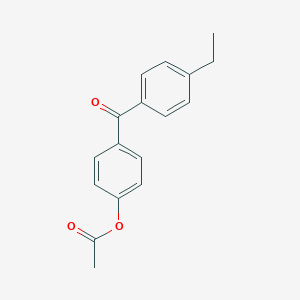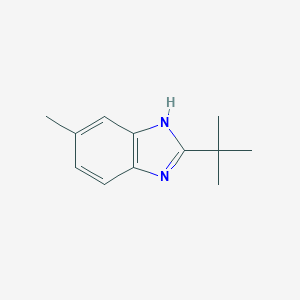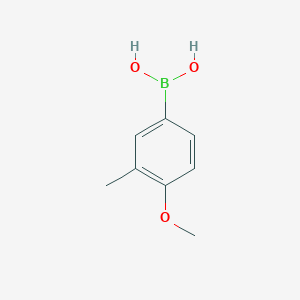
4-甲氧基-3-甲基苯硼酸
描述
4-Methoxy-3-methylphenylboronic acid is a chemical compound with the molecular formula C8H11BO3 . It is used as a reactant in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling, and preparation of aromatic nitriles via copper-mediated cyanation .
Synthesis Analysis
The synthesis of 4-Methoxy-3-methylphenylboronic acid involves several steps. One of the methods used is the palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-methylphenylboronic acid consists of a benzene ring substituted with a methoxy group (OCH3) and a methyl group (CH3) at positions 4 and 3 respectively. The benzene ring is also substituted with a boronic acid group (BO3H2) at position 1 . The exact mass of the molecule is 166.0801244 g/mol .
Chemical Reactions Analysis
4-Methoxy-3-methylphenylboronic acid is involved in various chemical reactions. It is used as a reactant in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling, and preparation of aromatic nitriles via copper-mediated cyanation .
Physical And Chemical Properties Analysis
4-Methoxy-3-methylphenylboronic acid is a solid compound with a molecular weight of 165.98 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 .
科学研究应用
Synthesis of Hydroxyphenylnaphthols
4-Methoxy-3-methylphenylboronic acid: is used in the synthesis of hydroxyphenylnaphthols, which are important as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors . These inhibitors are significant in the study of diseases like osteoporosis and certain cancers where steroid hormones play a crucial role .
Creation of Combretastatin Analogs
This compound is instrumental in the creation of bioactive combretastatin analogs through regioselective Suzuki coupling. Combretastatins have potent antiproliferative and antitumor properties, making them valuable in cancer research .
Development of Aromatic Nitriles
The acid serves as a reactant for the copper-mediated cyanation process to produce aromatic nitriles. Aromatic nitriles are essential in pharmaceuticals and agrochemicals due to their stability and reactivity .
Allylic Arylation Reactions
It is also used in rhodium-catalyzed allylic arylation of meso cyclopentene dicarbonates. This reaction is crucial for constructing complex molecules with high enantioselectivity, useful in synthesizing drugs and natural products .
Asymmetric Allylic Substitution
The compound aids in Lewis acid-assisted asymmetric allylic substitution using rhodium catalysts. This method is significant for creating enantioenriched compounds, which are vital in the development of chiral drugs .
Preparation of Boronic Acid Derivatives
4-Methoxy-3-methylphenylboronic acid: is a precursor for various boronic acid derivatives. These derivatives are widely used in cross-coupling reactions to form carbon-carbon bonds, a fundamental step in organic synthesis .
Research in Material Science
Due to its boronic acid group, it can be used to modify surfaces or create polymers with specific binding capabilities. This application is particularly relevant in the development of sensors and in material science .
Biological Studies
The compound’s ability to form stable complexes with sugars and other diols makes it useful in biological studies, particularly in the detection and quantification of carbohydrates and glycoproteins .
安全和危害
4-Methoxy-3-methylphenylboronic acid is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If skin or eye irritation persists, medical attention should be sought .
作用机制
Target of Action
The primary target of 4-Methoxy-3-methylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, and it is widely used in organic synthesis .
Mode of Action
4-Methoxy-3-methylphenylboronic acid acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . It interacts with its targets under mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves the transmetalation of organoboron compounds to palladium, followed by reductive elimination to form the carbon-carbon bond . The use of 4-Methoxy-3-methylphenylboronic acid in this reaction can lead to the synthesis of various bioactive compounds .
Result of Action
The use of 4-Methoxy-3-methylphenylboronic acid in the Suzuki-Miyaura cross-coupling reaction can lead to the synthesis of various bioactive compounds . For example, it has been used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors , bioactive combretastatin analogs , and aromatic nitriles via copper-mediated cyanation .
Action Environment
The action of 4-Methoxy-3-methylphenylboronic acid is influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also sensitive to moisture and oxygen, so it is usually carried out under inert atmosphere .
属性
IUPAC Name |
(4-methoxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDQGVAZBTFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378489 | |
| Record name | 4-Methoxy-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175883-62-2 | |
| Record name | 4-Methoxy-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxy-3-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-methoxy-3-methylphenylboronic acid in the synthesis of the 1,8-bis(anilino)naphthalene templates?
A1: 4-Methoxy-3-methylphenylboronic acid serves as a reagent in a Suzuki cross-coupling reaction. [] This reaction joins the boronic acid with 1,8-dihalonaphthalene, ultimately leading to the formation of 1,8-bis(3'-methyl-4'-anilino)naphthalene after subsequent functional group transformations. [] This compound serves as a template for stereoselective photodimerization reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



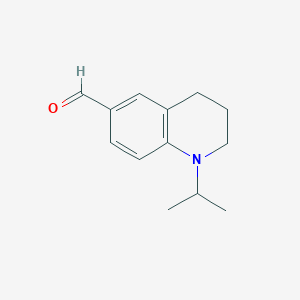
![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)
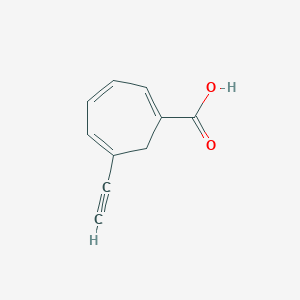
![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)
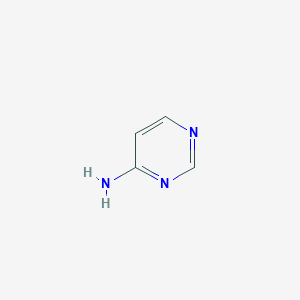
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
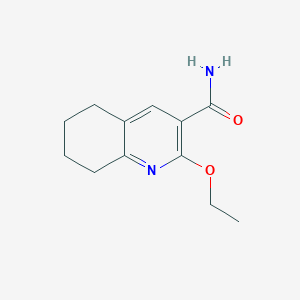
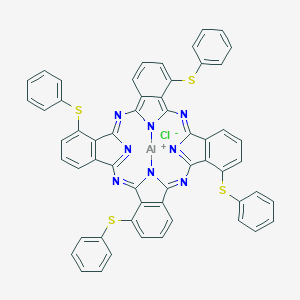
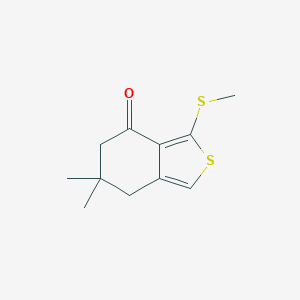
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
